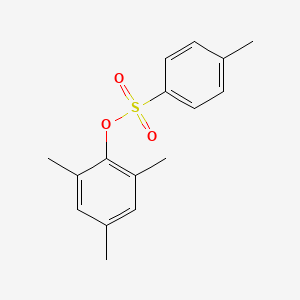
Mesityl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesityl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is derived from mesitylene and 4-methylbenzenesulfonic acid. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mesityl 4-methylbenzenesulfonate can be synthesized through the reaction of mesitylene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired sulfonate ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where mesitylene and 4-methylbenzenesulfonyl chloride are combined under controlled conditions. The reaction is monitored to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mesityl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Mesityl 4-methylbenzenesulfonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of mesityl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylbenzenesulfonic acid
- Mesitylene
- Benzenesulfonic acid, 4-methyl-, methyl ester
Uniqueness
Mesityl 4-methylbenzenesulfonate is unique due to its combination of the mesityl group and the 4-methylbenzenesulfonate moiety. This unique structure imparts distinct chemical properties, making it valuable in specific research and industrial applications.
Propiedades
Fórmula molecular |
C16H18O3S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(2,4,6-trimethylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O3S/c1-11-5-7-15(8-6-11)20(17,18)19-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |
Clave InChI |
XISRALABLLXFPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


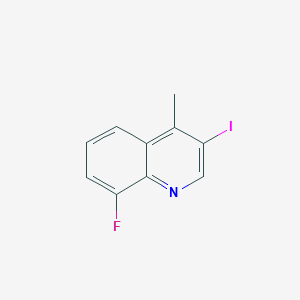
![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13562199.png)
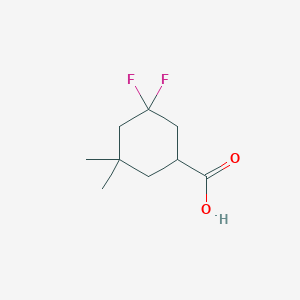
![2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylicacid](/img/structure/B13562218.png)
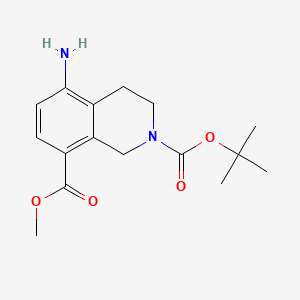
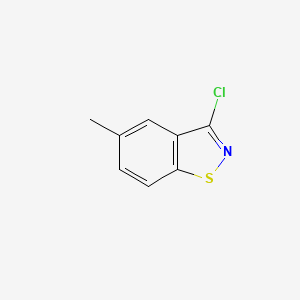

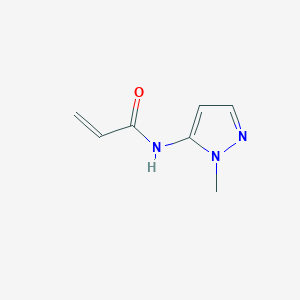
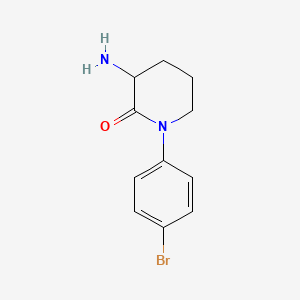

![2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13562247.png)
![1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid](/img/structure/B13562249.png)
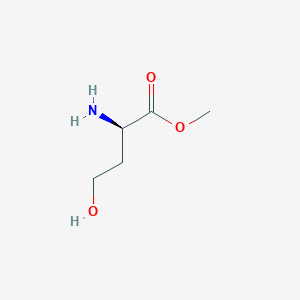
![rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)
